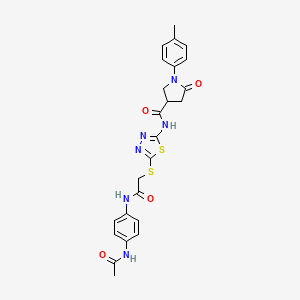

![molecular formula C21H20ClN3O4S B2903707 4-[6-chloro-1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzamide CAS No. 1251561-95-1](/img/structure/B2903707.png)

4-[6-chloro-1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

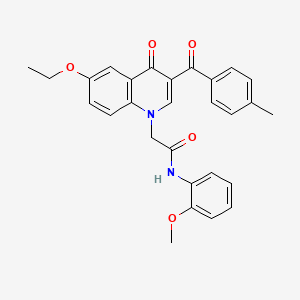

This compound is a derivative of benzothiazin, which is a class of compounds that have been studied for their potential anti-tubercular activity . The compound has a complex structure with a piperidine ring, which is a common moiety in many drug candidates .

Molecular Structure Analysis

The molecular structure of this compound includes a benzothiazin ring, a piperidine ring, and a benzamide group . The presence of these groups contributes to the compound’s unique biochemical properties.Aplicaciones Científicas De Investigación

Anti-Tubercular Activity

This compound has shown promise as an anti-tubercular agent. Tuberculosis (TB) is a major global health concern, and the emergence of drug-resistant strains necessitates the development of new treatments. Researchers have designed and synthesized novel derivatives of this compound, evaluating their activity against Mycobacterium tuberculosis H37Ra. Notably, several compounds demonstrated significant anti-tubercular activity, with IC50 values ranging from 1.35 to 2.18 μM . Further studies are needed to explore their potential as TB therapeutics.

QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) models play a crucial role in drug discovery. Researchers have correlated in vitro data with predictions from QSAR models for this compound. The results indicate a good correlation, emphasizing its potential for rational drug design and optimization .

Catalytic Applications

The compound has been employed as a catalyst in organic synthesis. For instance, N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (a derivative of this compound) efficiently catalyzed the preparation of 9-aryl-1,8-dioxo-octahydroxanthene derivatives via condensation reactions. This highlights its utility in synthetic chemistry .

Ester Synthesis

Another application involves the use of 2-chloro-4,6-dimethoxy-1,3,5-triazine (a related compound) for ester synthesis. This versatile reagent finds applications in various fields, including agriculture, textiles, and dye chemistry .

Crystallography

Single crystals of certain derivatives have been developed, including 6d, 6f, and 6n. These crystals provide valuable insights into the compound’s molecular structure and interactions, aiding further development .

Cytotoxicity Studies

The most active compounds were evaluated for cytotoxicity on human embryonic kidney cells (HEK-293). Encouragingly, these compounds were found to be non-toxic, making them suitable candidates for further investigation .

Propiedades

IUPAC Name |

4-[6-chloro-1,1-dioxo-2-(piperidine-1-carbonyl)-1λ6,4-benzothiazin-4-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O4S/c22-15-6-9-18-17(12-15)25(16-7-4-14(5-8-16)20(23)26)13-19(30(18,28)29)21(27)24-10-2-1-3-11-24/h4-9,12-13H,1-3,10-11H2,(H2,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWHRPUUELGIUIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=C(C=C4)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[6-chloro-1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide](/img/structure/B2903625.png)

![N-(4-methoxybenzyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2903626.png)

![(Z)-2-Cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2903631.png)

![4-(4-Morpholin-4-ylbenzoyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2903632.png)

![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide](/img/structure/B2903635.png)

![4-[6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl]morpholine](/img/structure/B2903639.png)

![Ethyl 2-{2-[({[(4-nitrobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B2903643.png)

![Methyl 2-[cyanomethyl-[4-(4-fluorophenyl)-5-methylthiophene-2-carbonyl]amino]acetate](/img/structure/B2903644.png)

![(2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2903647.png)